molecular formula C11H12N4O4 B7886633 4,6-Dinitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-amine

4,6-Dinitro-1-azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-amine

Cat. No.: B7886633
M. Wt: 264.24 g/mol
InChI Key: SDZKOUMULBGWPL-UHFFFAOYSA-N
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Description

4,6-Dinitro-1-azatricyclo[6.2.2.0: 2,7 ]dodeca-2,4,6-trien-5-amine is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dinitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-5-amine typically involves multi-step organic reactions. One common approach is the nitration of the parent compound, followed by further functional group modifications to introduce the necessary nitro groups and amine functionality2,7]dodeca-2,4,6-trien-5-amine.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of halogenated derivatives or alkylated products.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Industry: Its unique chemical properties make it valuable in the manufacture of advanced materials and coatings.

Mechanism of Action

The mechanism by which 4,6-Dinitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-5-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, its nitro groups can participate in redox reactions, influencing cellular signaling pathways and oxidative stress responses.

Comparison with Similar Compounds

  • 9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-trien-10-one

  • 1-Azatricyclo[6.2.2.0: 2,7 ]dodeca-2,4,6-trien-10-one

  • 10-Azatricyclo[6.3.1.0: 2,7 ]dodeca-2,4,6-triene

Uniqueness: 4,6-Dinitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-5-amine stands out due to its specific arrangement of nitro groups and the presence of an amine group, which differentiates it from other compounds in the same family.

Properties

IUPAC Name

4,6-dinitro-1-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c12-10-8(14(16)17)5-7-9(11(10)15(18)19)6-1-3-13(7)4-2-6/h5-6H,1-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZKOUMULBGWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C(C(=C(C=C32)[N+](=O)[O-])N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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